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Compound of Interest

Compound Name: 5-Isopropyl-3-methyl-1H-pyrazole

Cat. No.: B175165 Get Quote

An In-depth Technical Guide to 5-isopropyl-3-
methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties of 5-isopropyl-3-methyl-1H-pyrazole (CAS No: 132558-01-1), a heterocyclic

organic compound with potential applications in medicinal chemistry and materials science.

This document collates available experimental data, provides predicted properties from

computational models, and outlines a plausible experimental protocol for its synthesis. Due to

the limited availability of direct experimental data for this specific molecule, this guide also

includes comparative data from structurally related pyrazole derivatives to offer a robust

understanding of its characteristics.

Introduction
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent

nitrogen atoms. The pyrazole scaffold is a privileged structure in medicinal chemistry, with

derivatives exhibiting a wide range of biological activities, including anti-inflammatory,

analgesic, antimicrobial, and anticancer properties. The substituents on the pyrazole ring play a

crucial role in modulating the compound's physicochemical properties and biological activity. 5-
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isopropyl-3-methyl-1H-pyrazole, with its specific substitution pattern, presents an interesting

candidate for further investigation in drug discovery and development programs. This guide

aims to provide a detailed repository of its known and predicted properties to facilitate such

research.

Physicochemical Properties
The physicochemical properties of 5-isopropyl-3-methyl-1H-pyrazole are summarized in the

tables below. It is important to note that while some data is derived from experimental

measurements, other values are based on computational predictions due to the limited

published experimental data for this specific compound.

General Properties
Property Value Source

IUPAC Name
5-isopropyl-3-methyl-1H-

pyrazole
-

CAS Number 132558-01-1 [1][2]

Molecular Formula C₇H₁₂N₂ [1][2]

Molecular Weight 124.18 g/mol [2]

Appearance Solid or liquid

Thermal Properties
Property Value Source

Melting Point 58-59 °C Vendor Data

Boiling Point 124-126 °C at 14 mmHg Vendor Data

Solubility
No experimental solubility data for 5-isopropyl-3-methyl-1H-pyrazole has been found in

publicly available literature. The following are predicted values.
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Solvent Predicted Solubility

Water Slightly soluble

Ethanol Soluble

Chloroform Soluble

Dimethyl Sulfoxide Soluble

Acidity
No experimental pKa data for 5-isopropyl-3-methyl-1H-pyrazole has been found. The

following is a predicted value.

Property Predicted Value

pKa ~14-15 (for the N-H proton)

Chemical Properties and Spectral Data
The chemical reactivity of 5-isopropyl-3-methyl-1H-pyrazole is characteristic of the pyrazole

ring system. The N-H proton can be deprotonated by a strong base, and the ring can undergo

electrophilic substitution, although the positions of substitution will be directed by the existing

alkyl groups.

Predicted Spectral Data
No experimental spectra for 5-isopropyl-3-methyl-1H-pyrazole are publicly available. The

following are predicted spectral characteristics and comparisons with structurally similar

compounds.

3.1.1. ¹H NMR Spectroscopy (Predicted)
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Protons
Predicted Chemical Shift
(δ, ppm)

Multiplicity

N-H 11-13 br s

C4-H ~5.9 s

CH (isopropyl) ~3.0 septet

CH₃ (isopropyl) ~1.2 d

CH₃ (at C3) ~2.2 s

For comparison, the experimental ¹H NMR spectrum of the closely related 3,5-dimethyl-1H-

pyrazole in CDCl₃ shows a singlet at δ 5.90 ppm for the C4-H proton and a singlet at δ 2.25

ppm for the two methyl groups.[3]

3.1.2. ¹³C NMR Spectroscopy (Predicted)

Carbon Atom Predicted Chemical Shift (δ, ppm)

C5 ~150

C3 ~145

C4 ~105

CH (isopropyl) ~28

CH₃ (isopropyl) ~23

CH₃ (at C3) ~13

In the experimental ¹³C NMR spectrum of 3,5-dimethyl-1H-pyrazole in CDCl₃, the signals for

C3/C5 appear at δ 148.1 ppm and the C4 signal is at δ 106.4 ppm. The methyl carbons appear

at δ 12.9 and 11.8 ppm.[3]

3.1.3. Infrared (IR) Spectroscopy (Predicted)
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Functional Group Predicted Wavenumber (cm⁻¹)

N-H stretch 3100-3300 (broad)

C-H stretch (aliphatic) 2850-3000

C=N stretch 1550-1600

C=C stretch 1450-1500

The experimental IR spectrum of 3,5-dimethylpyrazole shows characteristic bands in these

regions.[4]

3.1.4. Mass Spectrometry (Predicted)

Fragment Predicted m/z

[M]⁺ 124

[M-CH₃]⁺ 109

[M-C₃H₇]⁺ 81

Experimental Protocols
Proposed Synthesis of 5-isopropyl-3-methyl-1H-pyrazole
A common and effective method for the synthesis of 3,5-disubstituted pyrazoles is the

condensation of a β-diketone with hydrazine.[5] The following is a proposed experimental

protocol for the synthesis of 5-isopropyl-3-methyl-1H-pyrazole based on this general method.

4.1.1. Materials

2-methyl-3,5-hexanedione (the β-diketone precursor)

Hydrazine hydrate

Ethanol

Glacial acetic acid (catalyst)
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Sodium bicarbonate (for neutralization)

Ethyl acetate (for extraction)

Brine

Anhydrous magnesium sulfate

4.1.2. Procedure

To a solution of 2-methyl-3,5-hexanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1

eq).

Add a catalytic amount of glacial acetic acid to the mixture.

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer

Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and remove the ethanol

under reduced pressure.

Neutralize the residue with a saturated solution of sodium bicarbonate.

Extract the aqueous layer with ethyl acetate (3 x).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude

product.

Purify the crude product by silica gel column chromatography using a suitable eluent system

(e.g., hexane:ethyl acetate gradient) to yield 5-isopropyl-3-methyl-1H-pyrazole.

4.1.3. Characterization

The synthesized compound should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy,

and mass spectrometry to confirm its structure and purity. The obtained spectral data should be

compared with the predicted values provided in Section 3.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [physical and chemical properties of 5-isopropyl-3-
methyl-1H-pyrazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b175165#physical-and-chemical-properties-of-5-
isopropyl-3-methyl-1h-pyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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